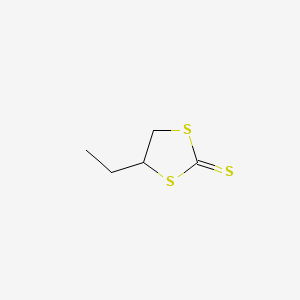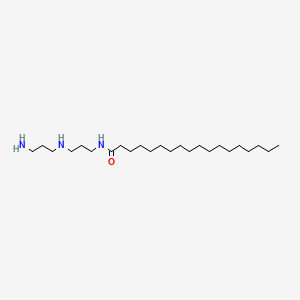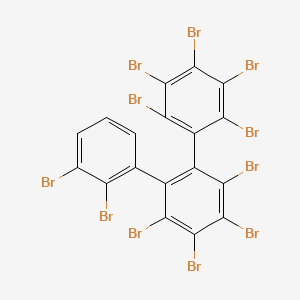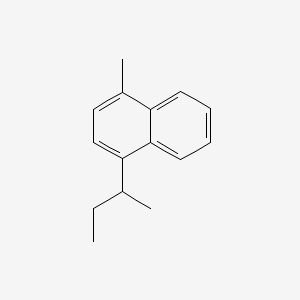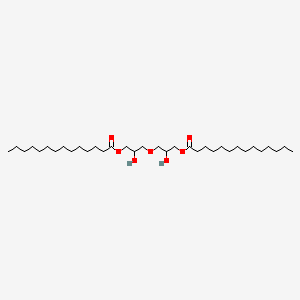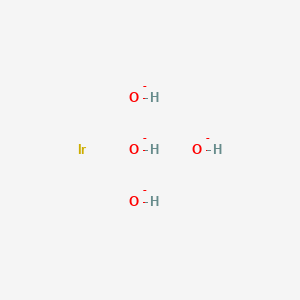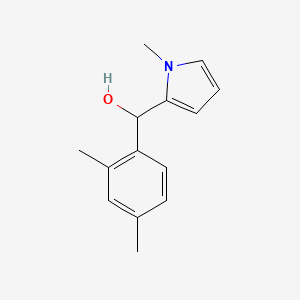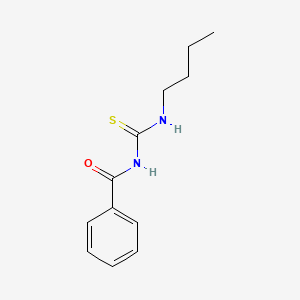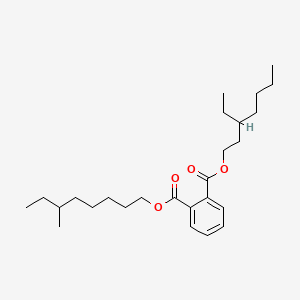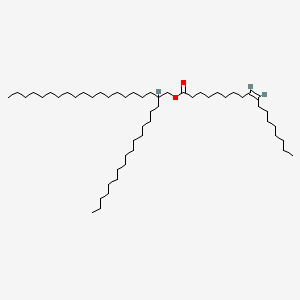
Isododecylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isododecylbenzene is an organic compound with the molecular formula C18H30. It is a colorless liquid that is primarily used in the production of surfactants and detergents. The compound consists of a benzene ring attached to a branched dodecyl group, making it a member of the alkylbenzene family .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isododecylbenzene is typically synthesized through the alkylation of benzene with isododecene in the presence of an acid catalyst such as hydrogen fluoride or aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where benzene and isododecene are mixed with the acid catalyst. The reaction mixture is then subjected to distillation to separate the this compound from other by-products. The final product is purified through additional distillation and filtration processes .
Analyse Des Réactions Chimiques
Types of Reactions: Isododecylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound sulfonates, which are used as surfactants.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Substitution: Halogenation reactions typically use halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: this compound sulfonates.
Substitution: Halogenated this compound derivatives.
Applications De Recherche Scientifique
Isododecylbenzene has several applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of surfactants and detergents.
Biology: Employed in the study of lipid bilayers and membrane proteins due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of lubricants, plasticizers, and other industrial products
Mécanisme D'action
The mechanism of action of isododecylbenzene primarily involves its role as a surfactant. The compound reduces the surface tension of water, allowing it to interact with both hydrophobic and hydrophilic substances. This property makes it effective in emulsifying oils and dispersing particles in aqueous solutions. The molecular targets include lipid bilayers and hydrophobic regions of proteins .
Comparaison Avec Des Composés Similaires
Dodecylbenzene: Similar in structure but with a linear dodecyl group instead of a branched one.
Nonylbenzene: Contains a nonyl group attached to the benzene ring.
Octylbenzene: Features an octyl group attached to the benzene ring
Uniqueness: Isododecylbenzene is unique due to its branched alkyl chain, which imparts different physical and chemical properties compared to its linear counterparts. This branching can affect the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where linear alkylbenzenes may not be as effective .
Propriétés
Numéro CAS |
51063-44-6 |
|---|---|
Formule moléculaire |
C18H30 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
10-methylundecylbenzene |
InChI |
InChI=1S/C18H30/c1-17(2)13-9-6-4-3-5-7-10-14-18-15-11-8-12-16-18/h8,11-12,15-17H,3-7,9-10,13-14H2,1-2H3 |
Clé InChI |
WBULCZWMWLOUQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCCCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



